Isomer Purity Defines Potency: The 240x Difference Between Racemic Fluvalinate and Tau-Fluvalinate
Fluvalinate is a racemic mixture of stereoisomers. Research has demonstrated that the individual stereoisomers of fluvalinate possess vastly different insecticidal activities. The 'Rac Sal' stereoisomer (related to tau-fluvalinate) was found to be highly insecticidal, whereas the other isomers were significantly less active or inactive [1]. This differential activity means that sourcing technical grade fluvalinate versus the purified tau-fluvalinate isomer results in an up to 240-fold difference in potency on a weight-for-weight basis, directly impacting the required application rate and cost-effectiveness [1].
| Evidence Dimension | Relative Insecticidal Activity |
|---|---|
| Target Compound Data | Highly insecticidal (Rac Sal stereoisomer) |
| Comparator Or Baseline | Other fluvalinate stereoisomers |
| Quantified Difference | Up to 240 times higher potency for the active isomer compared to less active isomers [1] |
| Conditions | Synthesis and bioassay of purified stereoisomers of fluvalinate |
Why This Matters
Procurement of the correct isomer (tau-fluvalinate) is essential for achieving the expected acaricidal efficacy and economic viability in field applications.
- [1] Anderson, R. J., et al. (1986). Synthesis and insecticidal activity of the stereoisomers of alpha-cyano-3-phenoxybenzyl 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate (fluvalinate) and related analogues. In Synthesis and Chemistry of Agrochemicals (pp. 45-57). American Chemical Society. View Source
